molecular formula C24H19FN2O3 B610798 セチピプラント CAS No. 866460-33-5

セチピプラント

カタログ番号: B610798
CAS番号: 866460-33-5
分子量: 402.4 g/mol
InChIキー: IHAXLPDVOWLUOS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

セチピプラントは、喘息と頭皮の脱毛の治療のために開発された研究中の薬剤ですこの化合物は、DP2受容体への作用を通じて、アレルゲン誘発性気道反応の抑制と毛髪の成長抑制の可能性を示しています .

科学的研究の応用

Therapeutic Applications in Allergic Conditions

1.1 Allergic Rhinitis

Setipiprant has been studied extensively for its efficacy in treating allergic rhinitis. In a Phase 2 trial, Setipiprant was administered at doses ranging from 100 mg to 1000 mg twice daily to assess its impact on nasal symptoms during pollen seasons. The results indicated a statistically significant improvement in daytime nasal symptom scores compared to placebo in the Phase 2 trial, although similar improvements were not observed in the subsequent Phase 3 trial .

Table 1: Summary of Clinical Trials for Allergic Rhinitis

Trial PhaseNumber of ParticipantsDose (mg)Primary EndpointResult
Phase 2579100-1000Daytime Nasal Symptom ScoresSignificant improvement vs placebo
Phase 36301000Daytime Nasal Symptom ScoresNo significant effect vs placebo

1.2 Asthma

In addition to allergic rhinitis, Setipiprant has been explored for its potential to manage asthma symptoms. A multicenter, double-blind, placebo-controlled study demonstrated that Setipiprant was well tolerated and offered protection against allergen-induced airway hyper-responsiveness .

Applications in Hair Loss Treatment

2.1 Androgenetic Alopecia

Setipiprant has also been investigated as a treatment for androgenetic alopecia in males. A randomized controlled trial involving 169 participants assessed the safety and efficacy of Setipiprant compared to placebo and finasteride. The study aimed to measure changes in hair count and self-assessment scores over a period of 24 weeks. Despite being well tolerated, Setipiprant did not show significant improvements in hair growth compared to placebo .

Table 2: Efficacy Results for Androgenetic Alopecia

Treatment GroupNumber of ParticipantsCompleted Study (%)Hair Count Change (Mean)Efficacy vs Placebo
Placebo7464.9-Baseline
Setipiprant8368.7Not significantNo improvement
Finasteride1266.7Greater than placeboYes

作用機序

セチピプラントは、DP2受容体に高親和性で結合することにより作用し、これらの受容体に対するプロスタグランジンD2(PGD2)の作用を阻害します。DP2受容体は、好酸球、肥満細胞、特定のリンパ球などの特定の炎症細胞に発現するGタンパク質共役受容体です。 DP2受容体を拮抗することにより、セチピプラントは、アレルギー性疾患の特徴的な炎症反応を引き起こすことが示されている、2型ヘルパーT細胞、好酸球、肥満細胞の活性化を防ぎます .

6. 類似化合物の比較

セチピプラントは、DP2受容体の選択的な拮抗作用においてユニークです。類似の化合物には、以下が含まれます。

生化学分析

Biochemical Properties

Setipiprant plays a significant role in biochemical reactions by antagonizing the DP2 receptor. This receptor is a G-protein-coupled receptor (GPCR) expressed on certain inflammatory cells, such as eosinophils, basophils, and certain lymphocytes . By binding to the DP2 receptor with a dissociation constant of 6 nM, Setipiprant effectively prevents the action of prostaglandin D2 (PGD2) on these receptors . This interaction inhibits the activation of type 2 helper T (Th2) cells, eosinophils, and basophils, which are implicated in producing the inflammatory response characteristic of allergic conditions .

Cellular Effects

Setipiprant influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In allergic conditions, Setipiprant’s antagonism of the DP2 receptor prevents the activation of Th2 cells, eosinophils, and basophils, thereby reducing inflammation . This reduction in inflammation can lead to decreased symptoms in conditions such as asthma and allergic rhinitis. Additionally, Setipiprant has been investigated for its potential to inhibit hair loss by preventing PGD2-mediated inhibition of hair growth .

Molecular Mechanism

At the molecular level, Setipiprant exerts its effects by binding to the DP2 receptor, thereby blocking the action of PGD2 . This binding interaction prevents the activation of downstream signaling pathways that lead to inflammation and other allergic responses . Setipiprant’s antagonism of the DP2 receptor also inhibits the migration of eosinophils and other inflammatory cells to sites of inflammation, further reducing the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Setipiprant have been observed over various time periods. Studies have shown that Setipiprant is well-tolerated and effective in reducing allergen-induced airway responses in asthmatic patients . Its efficacy in other conditions, such as androgenetic alopecia, has not shown statistically significant improvement

Dosage Effects in Animal Models

The effects of Setipiprant vary with different dosages in animal models. Studies have shown that Setipiprant exhibits an oral bioavailability of 32-55% in rats and 26-46% in dogs . The half-life of Setipiprant in humans is approximately 11 hours . At higher doses, Setipiprant has been shown to mildly induce the drug-metabolizing enzyme CYP3A4 in vitro, although this interaction appears to not be clinically relevant . No severe adverse effects have been detected in phase II and III clinical trials .

Metabolic Pathways

Setipiprant is primarily metabolized in the liver, where it undergoes biotransformation to form its main metabolites, M7 and M9 . These metabolites are formed by intermediate epoxidation of the naphthyl ring followed by a hydrolytic epoxide ring-opening . The majority of Setipiprant and its metabolites are excreted via feces, with a smaller amount excreted in urine . The metabolic pathways involved in Setipiprant’s biotransformation include interactions with enzymes such as CYP3A4 .

Transport and Distribution

Setipiprant is transported and distributed within cells and tissues primarily through oral administration . The drug is absorbed and distributed throughout the body, with a significant portion being excreted unchanged in feces . The distribution of Setipiprant within tissues and its interactions with transporters or binding proteins have not been extensively documented.

Subcellular Localization

The subcellular localization of Setipiprant has not been extensively studied. As a small molecule drug, it is likely to diffuse across cell membranes and interact with its target receptor, DP2, which is expressed on the surface of inflammatory cells . The specific targeting signals or post-translational modifications that direct Setipiprant to specific compartments or organelles have not been identified.

準備方法

合成経路と反応条件: セチピプラントは、ナフタレンカルボキサミド誘導体の形成を含む複数段階のプロセスによって合成されます。主な手順は以下のとおりです。

工業生産方法: セチピプラントの工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。 これには、高収率試薬、効率的な触媒、最適化された反応条件の使用が含まれており、最終生成物の最大収率と純度を確保しています .

3. 化学反応解析

反応の種類: セチピプラントは、以下のものを含むさまざまな化学反応を起こします。

一般的な試薬と条件:

主要な生成物:

4. 科学研究への応用

    化学: プロスタグランジンD2受容体アンタゴニストの相互作用を研究するためのモデル化合物として使用されます。

    生物学: 免疫応答と炎症の調節における役割が調査されています。

    医学: 喘息、アレルギー性鼻炎、および男性型脱毛症(AGA)の治療法として研究されています。

    産業: 新しい抗炎症薬や抗アレルギー薬の開発における潜在的な用途

化学反応の分析

Types of Reactions: Setipiprant undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

類似化合物との比較

Setipiprant is unique in its selective antagonism of the DP2 receptor. Similar compounds include:

生物活性

Setipiprant is a selective antagonist of the prostaglandin D2 receptor (DP1), primarily investigated for its potential therapeutic applications in allergic conditions, androgenetic alopecia, and other inflammatory disorders. This article delves into the biological activity of setipiprant, highlighting its mechanisms of action, efficacy in clinical trials, and relevant case studies.

Setipiprant's primary mechanism involves the inhibition of the DP1 receptor, which is implicated in various inflammatory processes. Additionally, recent studies have uncovered its role as an aldose reductase inhibitor , suggesting a multifaceted approach to its anti-inflammatory effects:

  • Aldose Reductase Inhibition : Setipiprant has been shown to inhibit aldose reductase activity effectively. In vitro studies demonstrated that setipiprant inhibited both rat and human recombinant aldose reductase with IC50 values of 141 nM for rat and approximately four times higher for human enzymes. This inhibition is significant in reducing harmful lipid peroxidation products, which are relevant in inflammatory pathways .
  • Molecular Interactions : Molecular docking studies indicate that setipiprant forms multiple hydrogen bonds and hydrophobic interactions with key residues in the aldose reductase binding site, enhancing its inhibitory efficacy .

Efficacy in Clinical Trials

Setipiprant has undergone several clinical trials to evaluate its efficacy in treating allergic rhinitis and androgenetic alopecia. The following sections summarize key findings from these trials.

Allergic Rhinitis

Two pivotal clinical trials assessed the efficacy of setipiprant in patients with seasonal allergic rhinitis:

  • Phase 2 Trial :
    • Participants : 579 adults aged 18-70.
    • Doses : Setipiprant was administered at doses ranging from 100 mg to 1000 mg twice daily.
    • Results : A statistically significant improvement in daytime nasal symptom scores (DNSS) was observed with the 1000 mg dose compared to placebo (−0.15; p = 0.030). However, this effect was not replicated in the subsequent Phase 3 trial .
  • Phase 3 Trial :
    • Participants : 630 adolescents and adults aged 12-76.
    • Dose : Setipiprant at 1000 mg twice daily.
    • Results : No significant improvement was noted over placebo for DNSS, indicating variability in response across trials .

Androgenetic Alopecia

Setipiprant was also evaluated for its potential to promote hair growth in males with androgenetic alopecia:

  • Study Design : A double-blind, multicenter trial involving 169 males aged 18-49.
  • Results : The treatment did not demonstrate significant improvements in hair growth compared to placebo across primary endpoints such as target area hair count (TAHC) and blinded self-assessment . Adverse events were mild or moderate, with no serious treatment-related complications reported .

Summary of Findings

The following table summarizes the key findings from clinical trials on setipiprant's efficacy:

Study TypeConditionDose (mg)Primary EndpointResult
Phase 2 TrialAllergic Rhinitis1000 b.i.d.DNSSSignificant improvement
Phase 3 TrialAllergic Rhinitis1000 b.i.d.DNSSNo significant effect
Phase 2 TrialAndrogenetic Alopecia2000 (1000 b.i.d.)TAHCNo significant effect

特性

IUPAC Name

2-[8-fluoro-2-(naphthalene-1-carbonyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3/c25-16-8-9-21-19(12-16)20-13-26(11-10-22(20)27(21)14-23(28)29)24(30)18-7-3-5-15-4-1-2-6-17(15)18/h1-9,12H,10-11,13-14H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAXLPDVOWLUOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N(C3=C2C=C(C=C3)F)CC(=O)O)C(=O)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00235739
Record name Setipiprant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00235739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866460-33-5
Record name Setipiprant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866460-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Setipiprant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866460335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Setipiprant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12562
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Setipiprant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00235739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SETIPIPRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHF20LA2GM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。